Cas no 194932-03-1 (Benzenamine, N-ethyl-N,4-bis[[(4-methylphenyl)sulfonyl]methyl]-)

Benzenamine, N-ethyl-N,4-bis[[(4-methylphenyl)sulfonyl]methyl]- structure
194932-03-1 structure
Product Name:Benzenamine, N-ethyl-N,4-bis[[(4-methylphenyl)sulfonyl]methyl]-
CAS-nummer:194932-03-1
MF:C24H27NO4S2
MW:457.605484247208
CID:3864943
PubChem ID:3713026
Update Time:2025-10-29

Benzenamine, N-ethyl-N,4-bis[[(4-methylphenyl)sulfonyl]methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine, N-ethyl-N,4-bis[[(4-methylphenyl)sulfonyl]methyl]-
    • N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
    • 194932-03-1
    • N-ethyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline
    • Inchi: 1S/C24H27NO4S2/c1-4-25(18-31(28,29)24-15-7-20(3)8-16-24)22-11-9-21(10-12-22)17-30(26,27)23-13-5-19(2)6-14-23/h5-16H,4,17-18H2,1-3H3
    • InChI-sleutel: VQIXJQPBJIYBGT-UHFFFAOYSA-N
    • LACHT: C1(N(CC)CS(C2=CC=C(C)C=C2)(=O)=O)=CC=C(CS(C2=CC=C(C)C=C2)(=O)=O)C=C1

Berekende eigenschappen

  • Exacte massa: 457.13815069Da
  • Monoisotopische massa: 457.13815069Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 744
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 88.3Ų

Benzenamine, N-ethyl-N,4-bis[[(4-methylphenyl)sulfonyl]methyl]- Prijsmeer >>

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